N-Methylstreptothricin F is produced by certain strains of Streptomyces, a genus known for its prolific antibiotic production. The classification of this compound falls under the category of aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. The structural components of N-Methylstreptothricin F include a streptolidine lactam ring, a gulosamine sugar, and a homopolymer of β-lysine residues. Specifically, N-Methylstreptothricin F contains one β-lysine residue, distinguishing it from other streptothricins that may have different numbers of lysine moieties .
The synthesis of N-Methylstreptothricin F has been achieved through both natural extraction methods and total synthesis techniques. The natural extraction involves culturing Streptomyces strains known to produce this antibiotic, followed by purification processes such as chromatography to isolate the compound from the culture broth.
In terms of total synthesis, researchers have developed methodologies that allow for the construction of the complex structure of N-Methylstreptothricin F in the laboratory. These synthetic routes typically involve multi-step reactions, including:
These synthetic methods not only provide insights into the compound's structure but also enable modifications that can enhance its antibacterial properties .
The molecular structure of N-Methylstreptothricin F can be described in terms of its three key components:
N-Methylstreptothricin F participates in several chemical reactions that are critical for its function as an antibiotic:
These reactions highlight the complex interplay between antibiotic action and bacterial resistance mechanisms .
The mechanism of action for N-Methylstreptothricin F primarily revolves around its ability to inhibit protein synthesis in bacteria. Upon binding to the ribosomal A-site, it stabilizes non-cognate tRNAs, leading to errors in translation. This miscoding effect results in the production of dysfunctional proteins that can severely impair bacterial growth and viability.
Recent studies utilizing cryogenic electron microscopy have provided insights into how N-Methylstreptothricin F interacts with specific bases in rRNA (e.g., A1196 and C1054), confirming its role in disrupting normal translational processes. Additionally, this antibiotic has been shown to exhibit delayed toxicity effects in mammalian models, indicating potential nephrotoxic side effects that warrant further investigation .
N-Methylstreptothricin F exhibits several notable physical and chemical properties:
These properties are crucial for determining its formulation as a therapeutic agent and understanding its behavior in biological systems .
N-Methylstreptothricin F has several scientific applications:
The potential applications highlight N-Methylstreptothricin F's significance in addressing current challenges in antimicrobial resistance and developing new therapeutic strategies .
Streptothricin antibiotics represent one of the earliest classes of antimicrobial agents discovered from soil actinomycetes. In 1942, Selman Waksman and Hubert Woodruff at Rutgers University isolated streptothricin from Streptomyces lavendulae, marking a pivotal advancement preceding their discovery of streptomycin [1] [4]. Initial enthusiasm arose from streptothricin’s unprecedented broad-spectrum activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria—a significant advantage over penicillin’s limited spectrum [4] [5]. Early in vivo studies showed promising results: streptothricin cured Brucella abortus infections in guinea pigs and protected mice against lethal doses of Salmonella paratyphi B [4] [5]. By 1943, Merck & Co. initiated fermentative production, anticipating clinical deployment [5].
However, clinical development halted when early human trials revealed dose-dependent nephrotoxicity, characterized by reversible renal tubular damage [5]. Consequently, research shifted toward streptomycin and other less toxic antibiotics, relegating streptothricins to agricultural and selective marker applications [1] [4]. Despite this setback, streptothricins remained scientifically significant as the first natural products to exhibit broad-spectrum antibacterial activity, laying the foundation for the "Waksman platform" of systematic soil microbe screening [1] [4].
The streptothricin family comprises structurally related antibiotics characterized by three conserved moieties:
Table 1: Structural Congeners of Streptothricin Antibiotics
Congener | β-Lysine Residues | Key Modifications | Representative Synonyms |
---|---|---|---|
Streptothricin F | 1 | None | Nourseothricin (major component) |
Streptothricin D | 3 | None | Nourseothricin (minor component) |
N-Methylstreptothricin F | 1 | Methylation at streptothricin F’s lactam nitrogen | A-37812, Methylstreptothricin |
BD-12 | 0 | Glycine-derived side chain | Citromycin analog |
Streptothricin Acids | Variable | Hydrolyzed lactam ring | Acidic derivatives |
Structural diversity arises from modifications to these core components:
Over 45 streptothricin-like metabolites are documented, reflecting extensive natural combinatorial biochemistry [4].
N-Methylstreptothricin F (also termed A-37812) is a specialized analog of streptothricin F modified by N-methylation of the streptolidine lactam nitrogen [4] [7]. This methylation occurs late in the biosynthetic pathway and is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. Key enzymatic insights include:
Table 2: Methyltransferases in Streptothricin Tailoring
Enzyme | Host Strain | Substrate | Product | Catalytic Role |
---|---|---|---|---|
Orf6 | Streptomyces luteocolor | Streptothricin F | N-Methyl-ST-F | Initial lactam nitrogen methylation |
Orf13 | Streptomyces luteocolor | N-Methyl-ST-F | N,N'-Dimethyl-ST-F | Secondary lactam nitrogen methylation |
Fem-like | Streptomyces rochei | β-lysine-tRNA | Peptide bond formation | Side chain elongation (NRPS-independent) |
Functionally, N-methylation may alter:
This enzymatic step exemplifies how tailoring reactions diversify streptothricin scaffolds, generating chemical variants with potentially optimized pharmacological properties.
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